molecular formula C24H21N3O3S B15011722 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N,N'-diphenylcarbamimidothioate

1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N,N'-diphenylcarbamimidothioate

Cat. No.: B15011722
M. Wt: 431.5 g/mol
InChI Key: OEZHVAZOZSUVCH-UHFFFAOYSA-N
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Description

(Z)-1-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N,N’-DIPHENYLMETHANIMIDAMIDE is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N,N’-DIPHENYLMETHANIMIDAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dioxopyrrolidinyl Intermediate: This step involves the reaction of 4-methoxyphenylacetic acid with a suitable amine to form the corresponding amide. The amide is then cyclized to form the dioxopyrrolidinyl intermediate.

    Thioether Formation: The dioxopyrrolidinyl intermediate is reacted with a thiol compound under appropriate conditions to introduce the sulfanyl group.

    Imidamide Formation: The final step involves the reaction of the thioether intermediate with diphenylmethanimidamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N,N’-DIPHENYLMETHANIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the imidamide moiety, to form corresponding amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (Z)-1-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N,N’-DIPHENYLMETHANIMIDAMIDE is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding.

Medicine

The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure can impart desirable characteristics to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (Z)-1-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N,N’-DIPHENYLMETHANIMIDAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N,N’-DIPHENYLMETHANIMIDAMIDE shares similarities with other compounds containing methoxyphenyl, dioxopyrrolidinyl, and diphenylmethanimidamide moieties.
  • Examples include (Z)-1-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N,N’-DIPHENYLMETHANIMIDAMIDE analogs with different substituents on the phenyl rings.

Uniqueness

  • The unique combination of functional groups in (Z)-1-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N,N’-DIPHENYLMETHANIMIDAMIDE imparts distinct chemical and biological properties.
  • Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C24H21N3O3S

Molecular Weight

431.5 g/mol

IUPAC Name

[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diphenylcarbamimidothioate

InChI

InChI=1S/C24H21N3O3S/c1-30-20-14-12-19(13-15-20)27-22(28)16-21(23(27)29)31-24(25-17-8-4-2-5-9-17)26-18-10-6-3-7-11-18/h2-15,21H,16H2,1H3,(H,25,26)

InChI Key

OEZHVAZOZSUVCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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